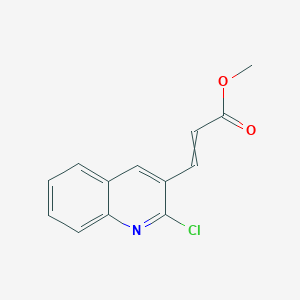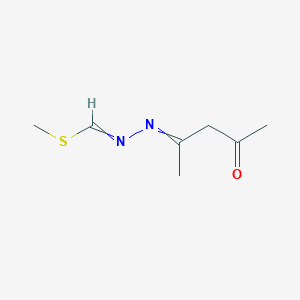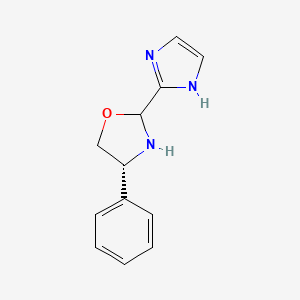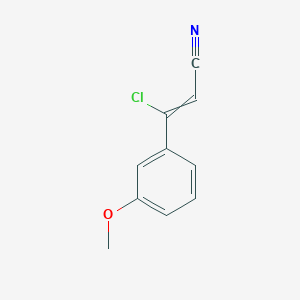![molecular formula C18H24N4O2S B14241458 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- CAS No. 434285-67-3](/img/structure/B14241458.png)
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- is a heterocyclic compound that belongs to the imidazoquinoline family. These compounds are known for their diverse biological activities, including antiviral, immunomodulatory, and anticancer properties . The structure of this compound features an imidazoquinoline core with specific substitutions that enhance its biological activity.
Vorbereitungsmethoden
The synthesis of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- involves several steps. One common method includes the reaction of 1-benzyl-4-chloro-1H-imidazo[4,5-c]quinoline with ammonia to yield 1-benzyl-1H-imidazo[4,5-c]quinolin-4-amine . This intermediate can then be further modified to introduce the 2-ethyl and 5-(methylsulfonyl)pentyl groups through various alkylation and sulfonation reactions .
Analyse Chemischer Reaktionen
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and sulfonyl groups.
Common reagents used in these reactions include ammonia, alkyl halides, and sulfonyl chlorides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antiviral and immunomodulatory agent
Medicine: It has shown promise in preclinical studies as a potential treatment for various cancers and viral infections
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in drug discovery
Wirkmechanismus
The mechanism of action of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- involves its interaction with specific molecular targets. It is known to activate toll-like receptors (TLR7 and TLR8), which play a crucial role in the immune response . This activation leads to the production of cytokines and other immune-modulating molecules, enhancing the body’s ability to fight infections and cancer .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- include other imidazoquinolines such as:
1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine: Known for its strong TLR7 agonist activity.
2-Cyclohexyl-1H-imidazo[4,5-c]quinolin-4-(3,4-dichlorophenyl)amine: Another potent TLR7 and TLR8 agonist.
The uniqueness of 1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-[5-(methylsulfonyl)pentyl]- lies in its specific substitutions, which enhance its biological activity and make it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
434285-67-3 |
|---|---|
Molekularformel |
C18H24N4O2S |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
2-ethyl-1-(5-methylsulfonylpentyl)imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C18H24N4O2S/c1-3-15-21-16-17(13-9-5-6-10-14(13)20-18(16)19)22(15)11-7-4-8-12-25(2,23)24/h5-6,9-10H,3-4,7-8,11-12H2,1-2H3,(H2,19,20) |
InChI-Schlüssel |
AESUFKUCZZMYMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(N1CCCCCS(=O)(=O)C)C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)


![Chloro(diiodo)[4-(iodomethyl)phenyl]silane](/img/structure/B14241412.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)


![Dibenzyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14241444.png)

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)
![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)
